molecular formula C16H14N2 B1588451 8-(Benzylamino)quinoline CAS No. 37385-01-6

8-(Benzylamino)quinoline

Cat. No. B1588451
CAS RN: 37385-01-6
M. Wt: 234.29 g/mol
InChI Key: NECSJPFLHHVBGI-UHFFFAOYSA-N
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Description

8-(Benzylamino)quinoline is a synthetic compound that has gained significant attention in the field of scientific research. It is a heterocyclic organic compound that contains both nitrogen and carbon atoms in its structure. The compound has been found to possess a range of biological activities, making it an attractive target for researchers in various fields.

Scientific Research Applications

Chemical Transformations and Biological Potential

8-(Benzylamino)quinoline derivatives demonstrate a range of chemical transformations with potential biological applications. Méndez et al. (2001) studied 4-N-arylamino-4-(8-quinolinyl)-1-butenes and 3-aryl-2-(8-quinolinyl)-4-thiazolidinones, revealing various chemical reactions, such as N-furoylation, N-allylation, and intramolecular cychsation, which may produce new C-8 substituted quinolines with potential biological activity (Méndez, Kouznetsov, Poveda, Yolacan, Öcal, & Aydogan, 2001).

Anticancer Properties

Quinoline compounds, which include 8-(Benzylamino)quinoline, have been identified as effective anticancer agents. Solomon & Lee (2011) discuss quinoline's role in cancer drug discovery, noting its effectiveness against various cancer cells and its versatility in synthesizing structurally diverse derivatives (Solomon & Lee, 2011).

Apoptosis Induction in Leukemia

Shenoy et al. (2007) studied a quinoline derivative, MDPTQ, which induced apoptosis in leukemia cell lines through increased reactive oxygen species (ROS). This suggests the potential use of 8-(Benzylamino)quinoline derivatives in leukemia therapy (Shenoy, Vasania, Gopal, & Mehta, 2007).

Debenzylation Reactions

Paliakov & Strekowski (2004) explored the debenzylation of benzylamino groups in quinolines. This reaction is vital in chemical synthesis, offering avenues for creating new quinoline-based compounds (Paliakov & Strekowski, 2004).

Antifolate Anticancer Activity

Loriga et al. (1996) synthesized quinoxalines with substituted benzylamino groups, demonstrating in vitro anticancer activity. This highlights the potential of 8-(Benzylamino)quinoline analogs in cancer treatment (Loriga, Fiore, Sanna, & Paglietti, 1996).

Role in Chemical Synthesis

Further research by Moores et al. (1988) and Kwak et al. (2011) showcases the use of benzylaminoquinoline in various chemical syntheses, indicating its significance in the creation of novel compounds (Moores, Scriven, Smalley, & Suschitzky, 1988), (Kwak, Kim, & Chang, 2011).

Bioactive Quinoline Derivatives

Ajani, Iyaye, & Ademosun (2022) reviewed the advances in chemistry and pharmacological applications of quinoline motifs, including benzylaminoquinoline, revealing their significance in drug development (Ajani, Iyaye, & Ademosun, 2022).

properties

IUPAC Name

N-benzylquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2/c1-2-6-13(7-3-1)12-18-15-10-4-8-14-9-5-11-17-16(14)15/h1-11,18H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NECSJPFLHHVBGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC=CC3=C2N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20430805
Record name 8-(Benzylamino)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20430805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(Benzylamino)quinoline

CAS RN

37385-01-6
Record name 8-(Benzylamino)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20430805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
立岡末雄, 乾嘉明 - YAKUGAKU ZASSHI, 1949 - jstage.jst.go.jp
… この樣な條件で目的物であるプラス モヒンを4.7%の 收率で得たのであるが, この際副産物として6-mbthoxy-8-benzylamino-quinoline … (IV) と6-Methoxy-8-benzylamino-quinoline …
Number of citations: 2 www.jstage.jst.go.jp

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